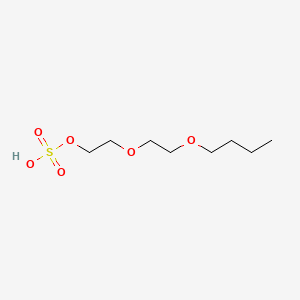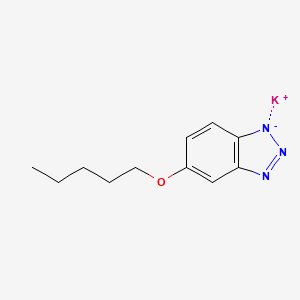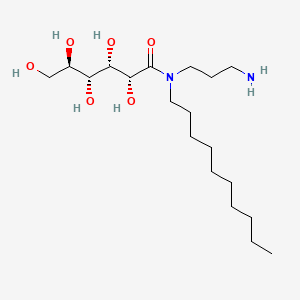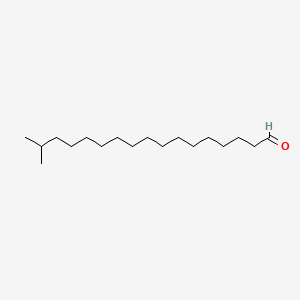
Isooctadecan-1-al
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C18H36O . It is a branched compound with a molecular weight of 268.47784 g/mol . This compound is characterized by its high melting point of 43°C and boiling point of 341.64°C . Isooctadecan-1-al is primarily used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isooctadecan-1-al can be synthesized through the oxidation of Isooctadecan-1-ol. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction is carried out in an organic solvent, and the temperature is maintained to ensure the complete conversion of the alcohol to the aldehyde.
Industrial Production Methods: In industrial settings, this compound is produced through large-scale oxidation processes. The use of continuous flow reactors allows for the efficient and consistent production of the compound. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then purified through distillation and other separation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Isooctadecan-1-al undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to Isooctadecanoic acid using strong oxidizing agents.
Reduction: The compound can be reduced back to Isooctadecan-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4).
Condensation: this compound can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Condensation: Base catalysts such as sodium hydroxide (NaOH)
Major Products Formed:
Isooctadecanoic acid: (from oxidation)
Isooctadecan-1-ol: (from reduction)
Aldol condensation products: (from condensation reactions)
Applications De Recherche Scientifique
Isooctadecan-1-al has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of Isooctadecan-1-al involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. In biological systems, this compound can be metabolized by aldehyde dehydrogenases to form Isooctadecanoic acid, which can then enter various metabolic pathways .
Comparaison Avec Des Composés Similaires
Octadecan-1-ol: A long-chain alcohol with similar properties but lacks the aldehyde functional group.
Isooctadecanoic acid: The oxidized form of Isooctadecan-1-al.
Hexadecanal: A shorter-chain aldehyde with similar reactivity but different physical properties.
Uniqueness: this compound is unique due to its branched structure and long carbon chain, which impart distinct physical and chemical properties. Its high melting and boiling points, along with its reactivity as an aldehyde, make it valuable in various industrial and research applications .
Propriétés
Numéro CAS |
61497-47-0 |
|---|---|
Formule moléculaire |
C18H36O |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
16-methylheptadecanal |
InChI |
InChI=1S/C18H36O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h17-18H,3-16H2,1-2H3 |
Clé InChI |
TVKFVQITCQGSIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


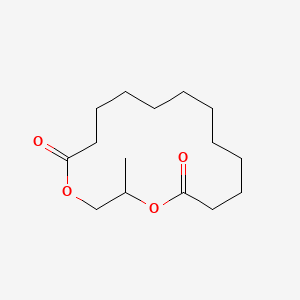
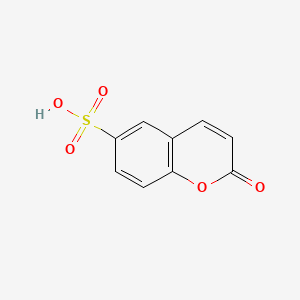
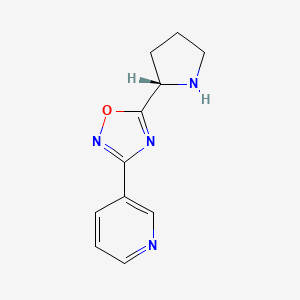
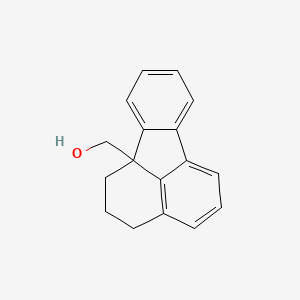
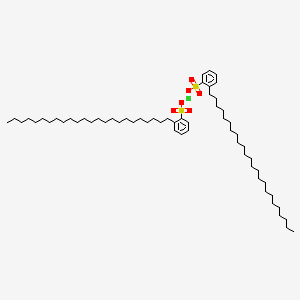

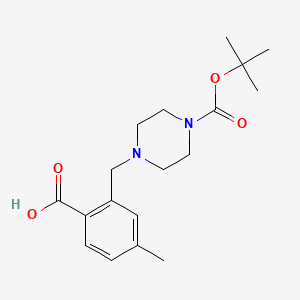
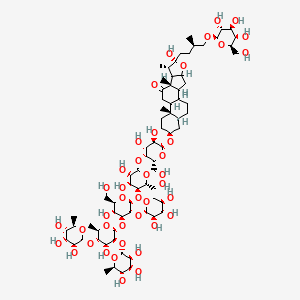
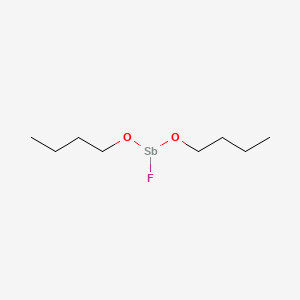
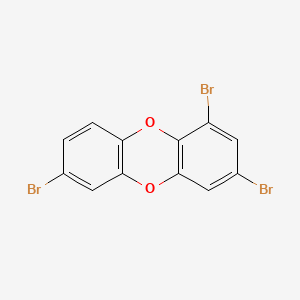
![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)
